(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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Overview
Description
(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: is a chemical compound known for its unique structure and properties. It contains a fluorine atom, a boronic ester group, and a methanol group attached to a phenyl ring. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Boronic Ester: The reaction between 5-fluoro-2-iodophenylmethanol and bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 5-fluoro-2-formylphenylmethanol or 5-fluoro-2-carboxyphenylmethanol.
Reduction: Formation of 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Acts as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of novel therapeutic agents.
Industry:
Materials Science: Employed in the development of advanced materials such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows it to undergo cross-coupling reactions, while the fluorine atom and hydroxyl group enable it to participate in substitution and oxidation/reduction reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison:
- Unique Structure: (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a unique combination of a fluorine atom, boronic ester, and methanol group, which is not commonly found in similar compounds.
- Reactivity: The presence of the hydroxyl group in this compound provides additional reactivity compared to similar compounds that may lack this functional group.
- Applications: While similar compounds are also used in cross-coupling reactions and synthesis, this compound’s unique structure allows for a broader range of applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H18BFO3 |
---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7,16H,8H2,1-4H3 |
InChI Key |
PBZMYMYQKAOBRS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CO |
Origin of Product |
United States |
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